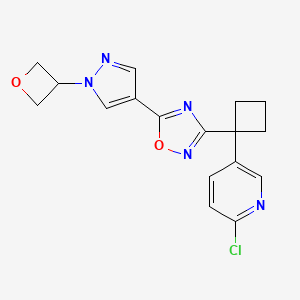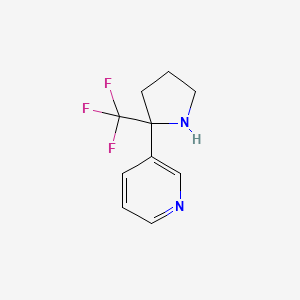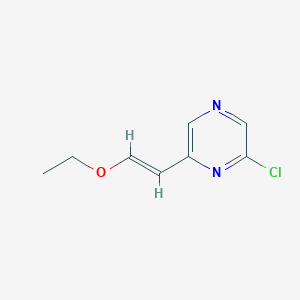
2-Chloro-6-(2-ethoxyvinyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2-ethoxyvinyl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro group and an ethoxyvinyl group attached to the pyrazine ring, makes it an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-ethoxyvinyl)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with ethoxyvinyl derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, alkylation, and cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions, use of advanced catalysts, and optimization of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-ethoxyvinyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
2-Chloro-6-(2-ethoxyvinyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-ethoxyvinyl)pyrazine involves its interaction with specific molecular targets. The chloro and ethoxyvinyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2-Chloro-6-(2-ethoxyvinyl)pyrazine can be compared with other similar compounds, such as:
2-Chloro-6-ethylaminopyrazine: This compound has an ethylamino group instead of an ethoxyvinyl group.
2-Amino-6-chloropyrazine: Contains an amino group instead of an ethoxyvinyl group.
Pyridazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their specific substituents and properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrazine derivatives.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-6-[(E)-2-ethoxyethenyl]pyrazine |
InChI |
InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-10-6-8(9)11-7/h3-6H,2H2,1H3/b4-3+ |
InChI Key |
FRWPTGHQTVPXPP-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C1=CN=CC(=N1)Cl |
Canonical SMILES |
CCOC=CC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)
![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
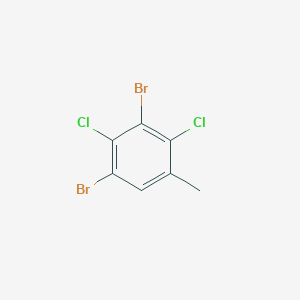
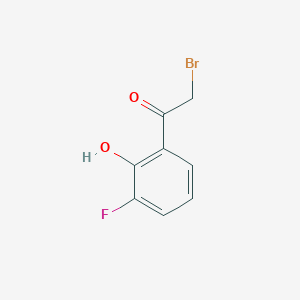

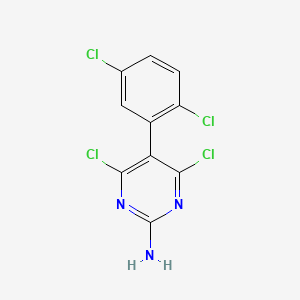
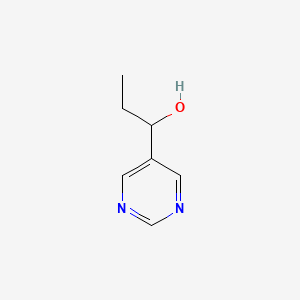
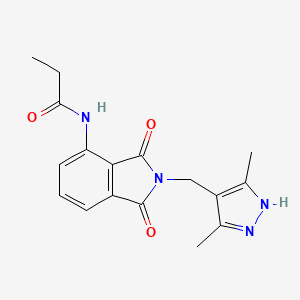
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
![1h-Imidazo[4,5-b]pyrazin-5-ol](/img/structure/B15245702.png)
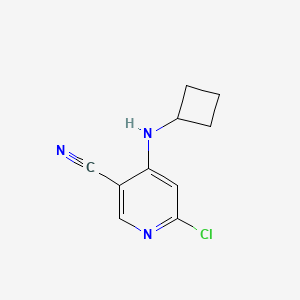
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
